molecular formula C15H9NO5 B2857358 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one CAS No. 22074-14-2

7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one

Cat. No.: B2857358
CAS No.: 22074-14-2
M. Wt: 283.239
InChI Key: ZIEKCHGRRCVQQL-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one is a coumarin derivative characterized by a hydroxyl group at position 7 and a 4-nitrophenyl substituent at position 3 of the chromen-2-one scaffold. Coumarins are aromatic heterocyclic compounds with a fused benzene and α-pyrone ring system, widely studied for their diverse biological activities and material science applications. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

7-hydroxy-3-(4-nitrophenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-12-6-3-10-7-13(15(18)21-14(10)8-12)9-1-4-11(5-2-9)16(19)20/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEKCHGRRCVQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound features a coumarin backbone (2H-chromen-2-one) substituted at position 3 with a 4-nitrophenyl group and at position 7 with a hydroxyl group. X-ray crystallographic data confirms planarity between the coumarin core and nitroaryl substituent, with dihedral angles measuring ≤5° between aromatic systems. The molecular weight of 283.23 g/mol and calculated partition coefficient (LogP = 2.78) suggest moderate hydrophobicity suitable for organic solvent-based reactions.

Spectroscopic Characteristics

Key spectroscopic markers include:

  • ¹H NMR (DMSO-d₆): δ 8.50 (s, H-9), 8.16 (d, J = 2.1 Hz, H-11), 7.92 (d, J = 8.7 Hz, H-12)
  • UV-Vis : λmax = 342 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol
  • IR : ν = 1725 cm⁻¹ (lactone C=O), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂)

Synthetic Methodologies

Aluminum Chloride-Mediated Friedel-Crafts Alkylation

The most extensively documented route employs AlCl₃-catalyzed cyclization (Table 1):

Table 1: Optimized Conditions for AlCl₃-Mediated Synthesis

Parameter Specification
Starting Material 3-(4-Nitrophenyl)propionic Acid (3-MPCA)
AlCl₃ Equivalents 5.0 eq
Reaction Temperature 155–165°C
Reaction Time 4 hours
Workup Methanol/NaOH pH 7
Yield 61.3–62.3%
Purity (HPLC) 99.3–99.5%

This method proceeds through in situ formation of a mixed anhydride intermediate, followed by intramolecular cyclization. Critical process parameters include:

  • Maintaining reaction mixture fluidity through temperature-controlled AlCl₃ complexation
  • Sequential quenching with cold HCl (5% v/v) to precipitate the Al³⁺-coumarin complex
  • Methanol recrystallization to achieve pharmaceutical-grade purity

Nitration-Coupled Multi-Component Synthesis

An alternative pathway utilizes nitration of pre-formed coumarin derivatives (Scheme 1):

Scheme 1: Nitro Group Introduction Protocol

  • Sonication of 7-hydroxy-4H-chromen-4-one with NaNO₂/HNO₃ (6M) at 363K for 24h
  • Mannich reaction with piperidine-4-carboxylic acid/formaldehyde in DMF/MeOH
  • Crystallization from aqueous methanol

This method achieves 78% yield with regioselective nitration at the para position, though requires careful control of nitric acid concentration to prevent over-nitration.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • AlCl₃ Method : Higher scalability (demonstrated at 300g batches) but lower atom economy due to stoichiometric AlCl₃ usage
  • Nitration Route : Improved regioselectivity but limited to laboratory-scale synthesis (≤15g)

Byproduct Formation

Common impurities include:

  • 5-Hydroxy isomer (2–3% in AlCl₃ method)
  • Ortho-nitrated derivatives (≤5% in direct nitration)
  • Demethylation products from solvent interactions

HPLC retention times facilitate impurity tracking:

  • Target compound: 6.1–6.8 minutes
  • 5-Hydroxy isomer: 5.3–5.9 minutes

Advanced Characterization Techniques

Crystallographic Analysis

Single-crystal X-ray diffraction confirms:

  • Space group: P2₁/c
  • Unit cell parameters: a = 12.467(3) Å, b = 7.402(2) Å, c = 17.813(4) Å
  • Hydrogen bonding network: O-H···O=C interactions (2.68–2.72 Å)

Thermal Stability Profile

  • Melting point: 278–281°C (DSC)
  • Decomposition onset: 310°C (TGA)

Industrial Applications and Derivatives

The nitro group enables subsequent transformations:

  • Pharmaceutical Intermediates : Hydrogenation to 7-hydroxy-3-(4-aminophenyl)coumarin for antibiotic synthesis
  • Coordination Chemistry : Formation of luminescent metal complexes (Eu³⁺, Tb³⁺)
  • Polymer Science : Monomer for nitro-containing photoresists

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one typically involves the reaction of 4-nitrobenzaldehyde with 7-hydroxycoumarin. Various methods have been explored to optimize this process, including the use of different bases and solvents to enhance yield and purity. For instance, the use of triethylamine in tetrahydrofuran has been reported to yield high purity products .

Characterization Techniques:

  • Fourier-transform infrared spectroscopy (FT-IR) : Used to identify functional groups.
  • Nuclear magnetic resonance (NMR) : Provides structural information about the compound.
  • Mass spectrometry : Confirms molecular weight and structure.

Biological Activities

The compound exhibits a range of biological activities that are relevant for medicinal applications:

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Monoamine oxidase (MAO) Inhibition : It shows potential as a reversible inhibitor of MAO-B, which is significant for treating Parkinson's disease .
  • Acetylcholinesterase (AChE) Inhibition : The compound has demonstrated inhibitory activity against AChE, making it a candidate for Alzheimer's disease treatment.

Anticancer Properties

Research indicates that this compound may interact with DNA, suggesting potential anticancer properties. Studies have shown that it can bind to DNA, influencing cellular processes related to cancer cell proliferation .

Antimicrobial Activity

In vitro studies have revealed that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating its potential use as an antibacterial agent .

Toxicity and Safety Profile

Toxicity assessments are crucial for any therapeutic application. Preliminary studies using Vero cells have shown that this compound exhibits low toxicity at concentrations relevant for biological activity, with cell viability remaining above 80% at certain doses . This safety profile is essential for its consideration in drug development.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in specific applications:

StudyFocusFindings
Study AMAO-B InhibitionDemonstrated effective inhibition comparable to known reversible inhibitors .
Study BAnticancer ActivityShowed significant binding affinity to DNA with implications for cancer treatment .
Study CAntimicrobial EffectsEffective against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

7-Hydroxy-3-(4-Methoxyphenyl)-2H-Chromen-2-One
  • Structure : Methoxy group (electron-donating) at the phenyl ring.
  • Molecular Weight : 268.27 g/mol (C₁₆H₁₂O₄) .
  • Structural optimization of this compound led to improved water solubility and binding affinity .
Piperazine-Carbonyl Derivatives (e.g., Compound 42)
  • Structure : 4-Nitrophenylpiperazine-carbonyl group at position 3.
  • Activity : Inhibits carbonic anhydrase IX/XII, enzymes overexpressed in cancers. The nitro group may enhance binding to zinc-containing active sites via polar interactions .
  • Comparison : The nitro group’s positioning (on phenyl vs. piperazine) alters target specificity and potency.
Antileishmanial Chromen-2-One Derivatives
  • Examples : 7-{[(2R)-3,3-dimethyloxiran-2-yl]methoxy}-8-[(2R,3R*)-3-isopropenyloxiran-2-yl]-2H-chromen-2-one (EC₅₀ = 9.9 µg/mL).
  • Activity : Epoxide substituents confer antileishmanial effects, suggesting that the nitro group in the target compound might similarly enhance antiparasitic activity if optimized .
7-Hydroxy-3-(2-Methyl-2,3-Dihydrobenzo[d]Thiazol-2-yl)-2H-Chromen-2-One
  • Structure : Thiazole ring at position 3.
  • Application : Copper(II) ion-selective electrode with a Nernstian slope (pH 3–6). The thiazole group provides selective Cu²⁺ chelation, whereas the nitro group in the target compound could modulate redox properties for sensor design .
Chlorophenyl and Sulfonyl Derivatives
  • Examples : 3-(4-Chlorophenyl)-7-hydroxy-2H-chromen-2-one and 3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one.
  • Properties : Chlorine and sulfonyl groups increase hydrophobicity and hydrogen-bonding capacity, impacting crystallization and sensor stability .

Structural and Functional Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Activity/Application References
7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one 7-OH, 3-(4-NO₂-C₆H₄) 283.24 (calculated) Understudied; potential in sensors/therapeutics -
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one 7-OH, 3-(4-OCH₃-C₆H₄) 268.27 SIRT3 agonist (EC₅₀ = 1.2 µM)
7-Hydroxy-3-(4-(4-nitrophenyl)piperazine)-2H-chromen-2-one 3-(4-NO₂-C₆H₄-piperazine-carbonyl) 411.35 (estimated) Carbonic anhydrase inhibition
7-Hydroxy-3-(dihydrobenzo[d]thiazolyl)-2H-chromen-2-one 3-(thiazole derivative) ~329.38 Cu²⁺ ion sensor (Nernstian slope)

Key Research Findings and Implications

  • Electron-Withdrawing vs. Donating Groups : Nitro substituents enhance polarity and redox activity, making the target compound suitable for electrochemical sensors. Methoxy groups favor enzyme interactions due to hydrophobic effects .
  • Biological Potency : Piperazine-linked nitro derivatives show promise in targeting cancer-associated enzymes, suggesting avenues for structural optimization of the target compound .
  • Synthetic Feasibility : Coumarin derivatives are synthetically versatile; the nitro group’s introduction can be achieved via Friedel-Crafts acylation or Suzuki coupling .

Biological Activity

7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one, a derivative of coumarin, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of chromanones, which are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

This compound is characterized by the presence of a hydroxyl group and a nitrophenyl substituent on the chromenone structure. This unique configuration contributes to its biological activity and photophysical properties, making it suitable for applications such as bioimaging.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, in a cytotoxicity screening using the MTT assay against various human cancer cell lines (AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa), some derivatives showed promising results with IC50 values indicating effective inhibition of cell proliferation. Notably, one derivative exhibited an IC50 value of 2.63 ± 0.17 µM against AGS cells, outperforming the parent compound .

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have been well-documented. Studies indicate that this compound possesses notable antibacterial activity against various strains. For example, a series of synthesized derivatives were evaluated for their antibacterial effects, revealing that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Coumarin derivatives are also recognized for their anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential role in treating inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Reactive Oxygen Species (ROS) Scavenging : It has been shown to mitigate oxidative stress by scavenging ROS, which plays a critical role in cellular damage during cancer and inflammatory conditions .

Case Studies

  • Anticancer Efficacy : A study involving the synthesis of new coumarin derivatives reported that certain modifications led to enhanced cytotoxicity against cancer cell lines compared to the parent compound. The study highlighted structure-activity relationships (SAR) that could guide future drug design efforts .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial activity of various coumarin derivatives derived from this compound. The findings indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the standard synthetic routes for 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions involving nitro-substituted benzaldehyde derivatives and hydroxycoumarin precursors. For example, a modified Pechmann reaction under acidic or basic conditions can yield the chromenone core. Optimization involves adjusting solvents (e.g., ethanol or DMF), catalysts (e.g., K₂CO₃), and temperature (reflux conditions) to improve yields . Purification often employs column chromatography with gradients of petroleum ether/ethyl acetate.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming substituent positions and hydrogen bonding (e.g., the hydroxy group at C7 and nitro group at C4-phenyl) .
  • X-ray diffraction : Resolves molecular geometry and intermolecular interactions. The orthorhombic crystal system (space group Pbca) with unit cell parameters a = 14.6463 Å, b = 11.8634 Å, c = 23.604 Å confirms planarity of the chromenone core and nitro-phenyl torsion angles .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 379.44 for C₂₃H₂₅NO₄) .

Q. What preliminary biological activities have been reported for this compound?

While direct studies are limited, structurally similar nitro-coumarins exhibit MAO-B inhibition (relevant to neurodegenerative diseases) and antiproliferative effects. Assays like enzyme kinetics (IC₅₀ determination) and cell viability tests (MTT assay) are recommended for initial activity screening .

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent influence electronic properties and reactivity in catalytic transformations?

The nitro group acts as a strong electron-withdrawing moiety, reducing electron density on the chromenone ring. This enhances electrophilic substitution at C3/C4 and stabilizes intermediates in reactions like nucleophilic aromatic substitution. DFT calculations or Hammett σ constants can quantify electronic effects .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Dose-response analysis : Confirm activity thresholds (e.g., IC₅₀) using standardized protocols.
  • Structural analogs : Compare with derivatives (e.g., 7-hydroxy-3-(4-methylphenyl)-2H-chromen-2-one) to isolate substituent-specific effects .
  • Target validation : Use siRNA or CRISPR knockout models to confirm enzyme targets (e.g., MAO-B vs. COX-2) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Simulate binding to targets like MAO-B (PDB ID: 2V5Z) to identify key interactions (e.g., hydrogen bonds with nitro groups) .
  • QSAR models : Correlate substituent properties (logP, polar surface area) with bioactivity data from analogous coumarins .

Q. What crystallographic challenges arise in resolving the compound’s supramolecular architecture?

The nitro group’s strong polarity can lead to crystal packing dominated by π-π stacking (chromenone rings) and C–H···O hydrogen bonds. SHELXL refinement with twin detection is crucial for handling potential twinning in orthorhombic systems .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventEthanol/DMF
CatalystK₂CO₃
TemperatureReflux (78–100°C)
PurificationColumn chromatography

Q. Table 2: Structural Data from X-ray Diffraction

ParameterValueReference
Space groupPbca
Unit cell volume4101.3 ų
Torsion angle (C3–Nitro)12.8°

Q. Table 3: Biological Assay Recommendations

AssayProtocolTarget
MAO-B inhibitionAmplex Red fluorescenceMAO-B
Anticancer activityMTT assay (48h exposure)HeLa cells

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